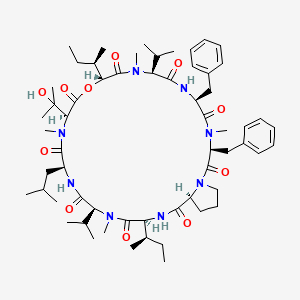
BAY 59-3074
Overview
Description
BAY 59-3074 is a compound developed by Bayer AG, known for its role as a cannabinoid receptor partial agonist. It has analgesic effects and is used in scientific research. The compound is orally active in animals and has modest affinity for both CB1 and CB2 receptors, with Ki values of 48.3 nM at CB1 and 45.5 nM at CB2 .
Mechanism of Action
Target of Action
BAY 59-3074, developed by Bayer AG, is a selective cannabinoid receptor partial agonist . It primarily targets the CB1 and CB2 receptors , which are part of the endocannabinoid system involved in various physiological processes including pain sensation, mood, and memory . The compound has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 .
Mode of Action
This interaction with the receptors results in changes in the perception of pain and other physiological processes .
Biochemical Pathways
It is known that the compound’s interaction with the cb1 and cb2 receptors influences the endocannabinoid system, which plays a crucial role in the regulation of pain, mood, and memory .
Pharmacokinetics
It is known that the compound is orally active in animals .
Result of Action
This compound has been shown to have analgesic effects . It improves antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli in rat models of chronic neuropathic and inflammatory pain .
Biochemical Analysis
Biochemical Properties
BAY 59-3074 interacts with the cannabinoid receptors CB1 and CB2 . It has a modest affinity for both receptors, with Ki values of 48.3nM at CB1 and 45.5nM at CB2 . The compound’s interactions with these receptors are part of its role in biochemical reactions .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. Its influence on cell function is primarily through its impact on cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with the cannabinoid receptors can lead to changes in these cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the cannabinoid receptors CB1 and CB2 . As a partial agonist, it can activate these receptors, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound is orally active in animals , suggesting that it has a reasonable degree of stability and can exert its effects over a prolonged period.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . The compound has been shown to have efficacy in rat models of neuropathic and inflammatory pain
Metabolic Pathways
Given its interactions with the cannabinoid receptors, it is likely that it is involved in the endocannabinoid system’s metabolic pathways .
Transport and Distribution
Given its lipophilic nature and its interactions with the cannabinoid receptors, it is likely that it can readily cross cell membranes and distribute within various tissues .
Subcellular Localization
Given its interactions with the cannabinoid receptors, which are G-protein coupled receptors located in the cell membrane, it is likely that this compound localizes to the cell membrane where it can interact with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 59-3074 involves the esterification of 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenol with 4,4,4-trifluoro-1-butanesulfonic acid. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis would likely involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
BAY 59-3074 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
BAY 59-3074 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in pain management and other neurological conditions.
Industry: Utilized in the development of new cannabinoid receptor agonists and related compounds.
Comparison with Similar Compounds
Similar Compounds
Δ9-Tetrahydrocannabinol (THC): The principal psychoactive component of marijuana, which also acts on CB1 and CB2 receptors.
CP55,940: A synthetic cannabinoid with high affinity for CB1 and CB2 receptors.
WIN55,212-2: Another synthetic cannabinoid receptor agonist with similar properties.
Uniqueness
BAY 59-3074 is unique in its partial agonist activity, which allows it to modulate receptor activity without fully activating the receptors. This property can result in fewer side effects compared to full agonists like THC. Additionally, this compound has been shown to have a favorable pharmacological profile in preclinical studies, making it a valuable tool for research .
Properties
IUPAC Name |
[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUSZIVDPJPVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F6NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027444 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
406205-74-1 | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-59-3074 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-59-3074 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of BAY 59-3074?
A1: this compound acts as a partial agonist at both cannabinoid CB1 and CB2 receptors. [, , ] This means it binds to these receptors and partially activates them, leading to downstream effects. While the exact mechanisms underlying its analgesic properties are still being investigated, it's known that CB1 receptor activation, particularly in the central and peripheral nervous systems, plays a role in modulating pain perception. []
Q2: How potent is this compound compared to other cannabinoid receptor ligands?
A2: this compound exhibits nanomolar affinity for both CB1 and CB2 receptors. In vitro studies have shown Ki values of 55.4 nM, 48.3 nM, and 45.5 nM at rat CB1, human CB1, and human CB2 receptors, respectively. [] This indicates a strong binding affinity to both receptor subtypes.
Q3: What are the key structural features of this compound that are important for its activity?
A3: this compound contains a biaryl ether core structure, which is crucial for its interaction with cannabinoid receptors. [] Structure-activity relationship (SAR) studies have revealed that modifications to this core, such as introducing conformational constraints, can significantly influence its binding affinity and selectivity for CB1 and CB2 receptors. [, ]
Q4: What is the significance of this compound being a partial agonist compared to a full agonist?
A4: Partial agonism at cannabinoid receptors is thought to offer a potential therapeutic advantage in pain management by inducing fewer undesirable side effects typically associated with full agonists. [] For instance, this compound demonstrates potent analgesic and anti-allodynic effects while displaying a lower propensity for inducing hypothermia and other cannabinoid-related side effects compared to full agonists. [, ]
Q5: How does the efficacy of this compound compare to other analgesics in preclinical models of pain?
A5: this compound has demonstrated efficacy in multiple rat models of chronic pain, including neuropathic pain models (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and inflammatory pain models (carrageenan and complete Freund's adjuvant). [] It effectively reduced both thermal hyperalgesia and mechanical allodynia in these models, highlighting its potential as a therapeutic option for different pain conditions. []
Q6: Has the metabolic fate of this compound been investigated?
A6: Yes, studies have explored the metabolism of this compound using human liver microsomes and cytochrome P450 enzymes. [] These systems are valuable tools for predicting in vivo drug metabolism and identifying potential metabolites. Such studies are crucial for understanding the compound's pharmacokinetic profile and potential drug-drug interactions. []
Q7: What is the current status of this compound in terms of clinical development for pain management?
A7: While this compound has shown promise in preclinical models, it's essential to recognize that the information provided reflects scientific research and does not indicate its current status in clinical trials or its availability as a prescribed medication. Further research, including clinical trials, is needed to determine its safety and efficacy in humans.
Q8: Are there any efforts to develop peripherally selective analogs of this compound?
A8: Yes, research has focused on developing analogs of this compound with enhanced peripheral selectivity to minimize potential central nervous system side effects associated with CB1 receptor activation in the brain. [] These efforts aim to create novel pain therapeutics that retain the analgesic benefits while exhibiting a safer side effect profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


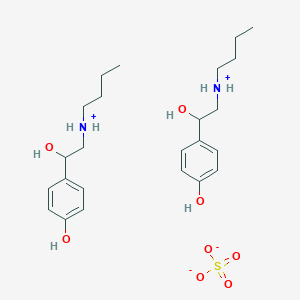
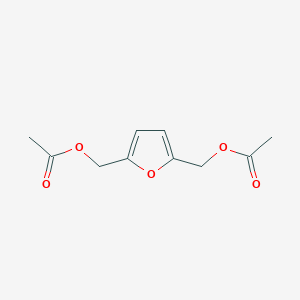
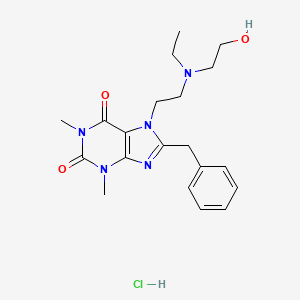
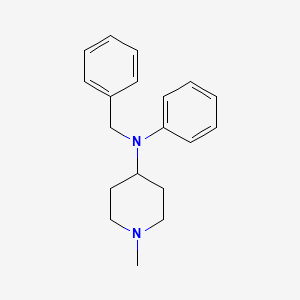
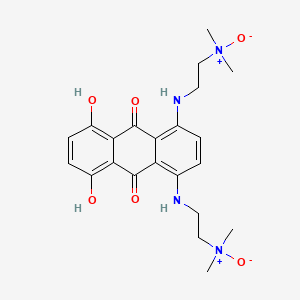
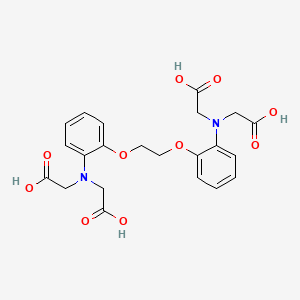

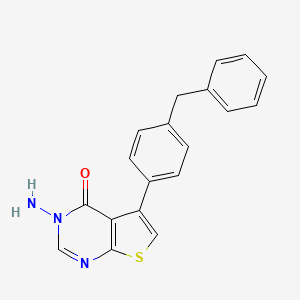
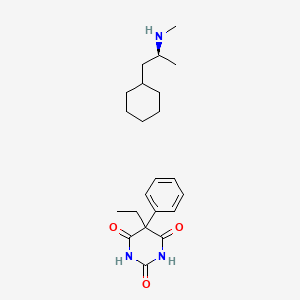
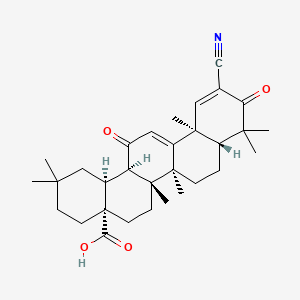
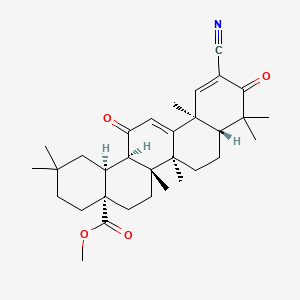

![2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate](/img/structure/B1667755.png)
